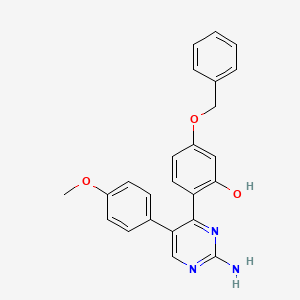

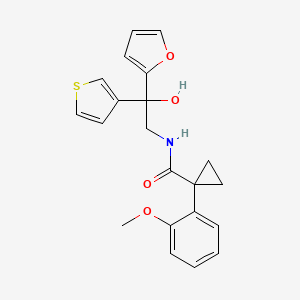

![molecular formula C18H22N2O4S2 B2984263 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide CAS No. 476665-42-6](/img/structure/B2984263.png)

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide

カタログ番号 B2984263

CAS番号:

476665-42-6

分子量: 394.5

InChIキー: WORXTCURMABDTH-PTNGSMBKSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chemical entity which inhibits the nucleic acid-sensing TLR7/8 pathway activating IRF5 by disrupting the SLC15A4-TASL adapter module . It’s also known as feeblin .

Synthesis Analysis

Direct synthesis of amides from a carboxylic acid and an amine does not produce an amide, but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives. Acid chlorides react with ammonia, 1° amines, and 2° amines to form amides .Molecular Structure Analysis

A high-resolution cryo-EM structure of feeblin with SLC15A4 reveals that the inhibitor binds a lysosomal outward-open conformation incompatible with TASL binding on the cytoplasmic side . This leads to degradation of TASL .Chemical Reactions Analysis

Amides can be synthesized from amides, carboxylic acids, acyl halides, and acid anhydrides. Amides can be hydrolyzed under acidic or basic conditions and can also be reduced to amines .科学的研究の応用

Synthesis and Antimicrobial Activity

- Thiazolidinones and their derivatives are synthesized through reactions involving ethoxy carbonyl methylene thiazol-4-one and various reagents to yield compounds with potential antimicrobial activities. These compounds have been tested against bacterial and fungal isolates, showing promising results in inhibiting the growth of pathogens such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Pharmacological Evaluation

- A series of thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial potential. These compounds exhibit significant in vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans, indicating their potential as antimicrobial agents (Baviskar et al., 2013).

Glutaminase Inhibition for Cancer Therapy

- Research into BPTES analogs, which are inhibitors of kidney-type glutaminase (GLS), has shown potential therapeutic applications in cancer treatment. These inhibitors can attenuate the growth of cancer cells in vitro and in vivo, suggesting a promising approach for targeting glutaminase activity in cancer cells (Shukla et al., 2012).

Antioxidant Activity

- Pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activity, showing significant potential. These compounds have been tested using various assays, including DPPH, ABTS, and FRAP, with some derivatives demonstrating considerable antioxidant properties, which could be beneficial for developing new antioxidant therapies (Chkirate et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-3-19(9-10-21)16(22)12-20-17(23)15(26-18(20)25)11-13-5-7-14(8-6-13)24-4-2/h5-8,11,21H,3-4,9-10,12H2,1-2H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORXTCURMABDTH-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCO)C(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

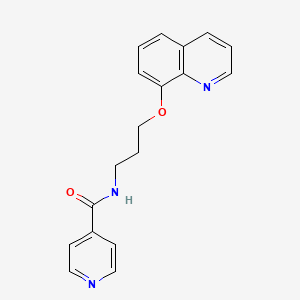

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide

1235650-86-8

3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid

1006494-10-5; 1431963-96-0

11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole

1210469-44-5

![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)

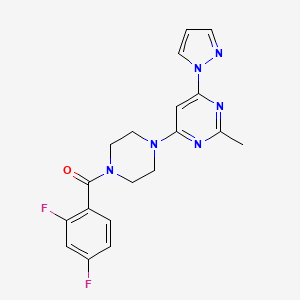

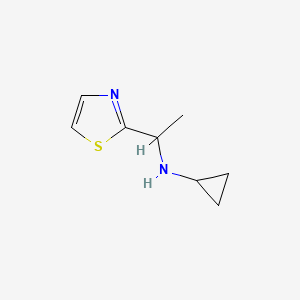

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)

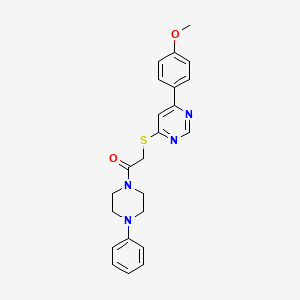

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984186.png)

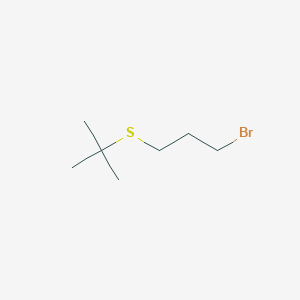

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)

![4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2984192.png)

![8-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene](/img/structure/B2984198.png)